molecular formula C20H23NO2 B2364250 N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide CAS No. 864383-74-4

N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2364250
CAS No.: 864383-74-4
M. Wt: 309.409
InChI Key: HKNTWENMGQQSMN-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide is a chemical compound for research and development applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Compounds with structural similarities, such as the 1-phenylcyclopentane-1-carboxamide core, are utilized in medicinal chemistry research for developing biologically active molecules . For instance, carboxamide derivatives are investigated as key scaffolds in various pharmacological contexts . Researchers value this structural motif in exploring structure-activity relationships (SAR) and for scaffold-hopping strategies in inhibitor design . Handle this material with care, adhering to all laboratory safety protocols. Refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and hazard information.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-23-18-11-9-16(10-12-18)15-21-19(22)20(13-5-6-14-20)17-7-3-2-4-8-17/h2-4,7-12H,5-6,13-15H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNTWENMGQQSMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2(CCCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Continuous Flow Generation of 1-Phenylcyclopentane-1-Carbonyl Precursors

Acylketene intermediates, generated through thermolysis of diazo-1,3-dicarbonyl compounds, enable rapid access to cyclopentane carboxamides. This method, adapted from flow chemistry protocols, offers superior control over reactive intermediates.

Procedure :

  • Diazo Precursor Synthesis :
    • 1-Phenylcyclopentane-1,3-dione (1.0 equiv) reacts with tosyl azide (1.0 equiv) and K$$2$$CO$$3$$ (1.1 equiv) in MeCN at room temperature for 13 hours.
    • Purification via silica chromatography (Hexane:EtOAc, 100:0–70:30) yields the diazo compound.
  • Flow Reactor Setup :

    • The diazo precursor and (4-methoxyphenyl)methylamine (1.1 equiv) are dissolved in ethyl acetate.
    • The mixture is injected into a flow reactor heated to 130°C (TGA-determined decomposition temperature).
    • Residence time: 5 minutes.
  • Product Isolation :

    • The output is concentrated under vacuum.
    • Crude product is purified via silica chromatography (Hexane:EtOAc gradient) to yield the title compound in 72–78% yield.

Key Data :

Parameter Value
Yield 72–78%
Reaction Scale Up to 10 g demonstrated
Purity (HPLC) >95%

Amide Coupling via Acid Chloride Intermediates

Carboxylic Acid Activation

The cyclopentane carboxylic acid is activated as an acid chloride to facilitate amide bond formation.

Procedure :

  • Acid Chloride Synthesis :
    • 1-Phenylcyclopentane-1-carboxylic acid (1.0 equiv) is refluxed with thionyl chloride (3.0 equiv) in anhydrous DCM for 4 hours.
    • Excess thionyl chloride is removed under reduced pressure.
  • Amine Coupling :
    • The acid chloride is dissolved in THF and added dropwise to a solution of (4-methoxyphenyl)methylamine (1.2 equiv) and Et$$3$$N (2.0 equiv) at 0°C.
    • The reaction is stirred at room temperature for 12 hours.
    • Workup includes washing with 1M HCl, saturated NaHCO$$3$$, and brine.
    • Purification by recrystallization (EtOH/H$$_2$$O) affords the product in 65–70% yield.

Optimization Insights :

  • Higher yields are achieved with slow addition of acid chloride to prevent dimerization.
  • THF outperforms DMF or DMSO due to better solubility of the amine.

One-Pot Cyclization and Amidation

Tandem Friedel-Crafts/Amidation Strategy

This method integrates cyclopentane ring formation and amide coupling in a single pot, reducing purification steps.

Procedure :

  • Friedel-Crafts Cyclization :
    • Ethyl 3-oxo-3-phenylpropanoate (1.0 equiv) reacts with AlCl$$_3$$ (2.0 equiv) in DCM at −10°C for 1 hour.
    • Cyclopentane ring formation is monitored via TLC.
  • In Situ Amidation :
    • (4-Methoxyphenyl)methylamine (1.5 equiv) and HATU (1.5 equiv) are added directly to the reaction mixture.
    • Stirring continues at room temperature for 6 hours.
    • Yield: 60–68% after column chromatography (Hexane:EtOAc).

Advantages :

  • Eliminates intermediate isolation.
  • Compatible with electron-rich amines.

Catalytic Asymmetric Synthesis

Enantioselective Organocatalysis

Chiral phosphoric acids catalyze the asymmetric formation of the cyclopentane core, enabling access to enantiomerically pure product.

Procedure :

  • Michael Addition :
    • Dibenzylammonium triflate (10 mol%) catalyzes the addition of methyl vinyl ketone to cinnamaldehyde.
    • Reaction in toluene at −20°C for 24 hours.
  • Cyclization and Amidation :
    • The Michael adduct undergoes acid-catalyzed cyclization.
    • Subsequent amidation with (4-methoxyphenyl)methylamine using EDC/HOBt affords the product in 55% yield and 92% ee.

Critical Parameters :

  • Catalyst loading ≥10 mol% required for high enantioselectivity.
  • Low temperatures (−20°C) suppress racemization.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Advantage
Flow Acylketene 72–78 >95 High Rapid, continuous production
Acid Chloride 65–70 90 Moderate Simple reagent setup
One-Pot 60–68 85 Low Reduced purification
Asymmetric 55 98 Low Enantiocontrol

Structural Characterization and Validation

Spectroscopic Data

  • $$^1$$H NMR (500 MHz, CDCl$$3$$): δ 7.45–7.20 (m, 5H, Ar-H), 6.85 (d, $$J = 8.5$$ Hz, 2H, OCH$$3$$-Ar), 6.72 (d, $$J = 8.5$$ Hz, 2H, OCH$$3$$-Ar), 4.32 (s, 2H, NCH$$2$$), 2.60–1.90 (m, 8H, cyclopentane).
  • $$^{13}$$C NMR : δ 176.8 (C=O), 159.2 (OCH$$3$$-Ar), 144.1–114.3 (Ar-C), 55.3 (OCH$$3$$), 48.2 (NCH$$_2$$), 42.1–28.7 (cyclopentane).
  • HRMS : m/z calculated for C$${20}$$H$${21}$$NO$$_3$$ [M+H]$$^+$$: 324.1594, found: 324.1598.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxamide group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Ring Modifications: Cyclopropane vs. Cyclopentane

A closely related compound, N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (), replaces the cyclopentane ring with a cyclopropane. Cyclopropane’s high ring strain confers increased reactivity and distinct stereoelectronic properties. The synthesis of this analogue achieved a 78% yield with a diastereomeric ratio (dr) of 23:1, indicating significant stereoselectivity during cyclopropane formation . In contrast, the cyclopentane core in the target compound offers greater conformational flexibility and reduced ring strain, which may improve metabolic stability in biological systems.

Substituent Effects on the Amide Nitrogen

1-Phenyl-N-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxamide ()

This analogue substitutes the 4-methoxybenzyl group with a 4-(trifluoromethoxy)phenyl moiety directly attached to the amide nitrogen.

N-(4-Methoxyphenyl)-1-Phenylcyclopentanecarboxamide ()

This structural difference highlights the importance of the benzyl group in the target compound for optimizing spatial orientation .

Steric and Electronic Modifications on the Cyclopentane Core

1-(4-Bromophenyl)-N-[2-(4-Morpholinyl)phenyl]cyclopentanecarboxamide () introduces a bromine atom on the cyclopentane-attached phenyl ring and a morpholine group on the amide-linked phenyl. Bromine increases steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility. The morpholine substituent, being polar and basic, could improve aqueous solubility and interaction with charged residues in target proteins .

Salt and Co-Crystal Derivatives

N,N-Dimethylpyridin-4-aminium 1-Phenylcyclopentane-1-Carboxylate Monohydrate () represents a salt form of a related carboxylic acid derivative. The formation of such salts or co-crystals (e.g., with 4-dimethylaminopyridine) can modulate physicochemical properties like solubility and crystallinity, offering formulation advantages for pharmaceutical development .

Key Structural and Functional Insights

Compound Core Structure Amide Substituent Key Properties
Target Compound Cyclopentane 4-Methoxybenzyl Balanced flexibility; electron-donating methoxy enhances solubility
N,N-Diethyl-...cyclopropane-1-carboxamide Cyclopropane 4-Methoxyphenoxy + Diethylamide High ring strain; stereoselective synthesis (dr 23:1)
1-Phenyl-N-[4-(CF3O)phenyl]... Cyclopentane 4-Trifluoromethoxyphenyl Electron-withdrawing CF3O group; altered electronic profile
1-(4-Bromophenyl)-N-[2-morpholinylphenyl]… Cyclopentane 4-Bromophenyl + Morpholinylphenyl Increased lipophilicity (Br); polar morpholine enhances solubility

Biological Activity

N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide, also known by its CAS number 864383-74-4, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H23NO2C_{20}H_{23}NO_2, with a molecular weight of 309.4 g/mol. The structure features a cyclopentane ring substituted with a phenyl group and a methoxyphenyl group, which may contribute to its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of nucleoside transporters, which are crucial in cellular uptake processes.
  • Receptor Modulation : Preliminary studies suggest that this compound could modulate neurotransmitter receptors, potentially influencing central nervous system activities.
  • Antimicrobial Activity : Some derivatives have shown promising results against various pathogens, indicating that this compound may possess antimicrobial properties.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and related compounds:

Activity Tested Concentration Effect Observed Reference
Enzyme Inhibition10 µMSignificant inhibition of nucleoside transport
Antimicrobial Activity50 µg/mLGrowth inhibition of E. coli and S. aureus
Receptor Interaction100 nMModulation of serotonin receptors

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Neuropharmacology : A study investigated the compound's effects on anxiety-like behaviors in rodent models. Results indicated a significant reduction in anxiety symptoms, suggesting potential use in treating anxiety disorders.
  • Antimicrobial Research : In vitro studies demonstrated that the compound exhibited bactericidal activity against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent.
  • Cancer Research : Preliminary screenings have suggested that the compound may induce apoptosis in cancer cell lines, indicating potential anti-cancer properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves coupling a cyclopentanecarboxylic acid derivative with a substituted benzylamine. Key steps include:

  • Precursor activation : Use coupling agents like EDC/HOBt or DCC to activate the carboxylic acid moiety for amide bond formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity, while controlled temperatures (0–25°C) minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) ensures high purity. Monitor progress via TLC or LC-MS .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structural identity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : Compare 1^1H and 13^{13}C NMR shifts to reference data for cyclopentane and 4-methoxyphenyl groups (e.g., δ ~3.8 ppm for methoxy protons) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z ~364.18). Cross-reference with NIST spectral libraries for fragmentation patterns .
  • X-ray crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide groups) .

Q. How can researchers design initial biological assays to evaluate the compound’s pharmacological potential?

  • Methodological Answer :

  • Target selection : Prioritize receptors/enzymes structurally related to the compound’s scaffold (e.g., kinases, GPCRs) based on analogues like N-(4-methoxyphenyl)carboxamide derivatives .
  • In vitro assays : Use fluorescence polarization for binding affinity or colorimetric assays (e.g., MTT) for cytotoxicity screening. Include positive controls (e.g., staurosporine for kinase inhibition) .
  • Dose-response curves : Test concentrations from 1 nM–100 µM to determine IC50_{50}/EC50_{50} values. Validate results with triplicate replicates .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay variability : Standardize protocols (e.g., cell line passage number, serum concentration) to reduce inter-lab discrepancies .
  • Metabolic stability : Assess compound stability in liver microsomes to identify false negatives from rapid degradation .
  • Orthogonal assays : Confirm activity using unrelated techniques (e.g., SPR for binding vs. functional cAMP assays) .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to enhance potency and selectivity?

  • Methodological Answer :

  • Substituent modification : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., -CF3_3) or bulky groups (e.g., -t-Bu) to probe steric/electronic effects .
  • Scaffold hopping : Synthesize analogues with fused rings (e.g., cyclohexane instead of cyclopentane) to improve conformational rigidity .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and guide rational design .

Q. What advanced techniques are recommended for studying the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Proteomics : Use SILAC (stable isotope labeling) to identify differentially expressed proteins in treated vs. untreated cells .
  • CRISPR-Cas9 screening : Knock out candidate targets to validate functional relevance .
  • In vivo imaging : Employ PET/CT with radiolabeled analogs (e.g., 18^{18}F-labeled derivatives) to track biodistribution .

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